n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine
Description
n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine is a synthetic amine derivative featuring a morpholinoethylamine backbone substituted with a 2,6-difluorobenzyl group at the nitrogen atom. The morpholino ring (a six-membered oxygen- and nitrogen-containing heterocycle) enhances solubility and serves as a bioisostere for phosphate groups in medicinal chemistry applications.
Properties
Molecular Formula |
C13H18F2N2O |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H18F2N2O/c14-12-2-1-3-13(15)11(12)10-16-4-5-17-6-8-18-9-7-17/h1-3,16H,4-10H2 |
InChI Key |
ZEXJWPFZBFSBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine typically involves the reaction of 2,6-difluorobenzyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 2,6-difluorobenzyl chloride and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-difluorobenzyl chloride is added dropwise to a solution of morpholine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the difluorobenzyl group.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols.
Scientific Research Applications
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The following compounds are structurally related to n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine and highlight key differences in functional groups and properties:
2.2 Key Differences and Implications
- Core Structure Flexibility :
- Substituent Effects: The chloro group in 2d is a strong electron-withdrawing substituent, making it reactive in nucleophilic substitutions.
- Heterocyclic Influence: The morpholino ring in the target compound improves water solubility, whereas the thiadiazole ring (with sulfur) may enhance π-stacking or metal coordination but reduce metabolic stability .
2.3 Elemental Composition and Reactivity
The triazine derivative (2d) exhibits a high nitrogen content (23.05% calculated), which is critical for hydrogen-bonding interactions. The target compound’s nitrogen content is likely lower due to the absence of a triazine core, but the morpholino group ensures polar interactions. Fluorine’s presence in both the target and thiadiazole compounds may improve bioavailability by balancing lipophilicity and solubility .
Q & A
Q. Q: What are the key considerations for synthesizing N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine with high purity?
A: Synthesis typically involves nucleophilic substitution between 2,6-difluorobenzyl halides (e.g., bromide or chloride) and morpholinoethylamine derivatives. Critical parameters include:
- Catalyst choice : Anhydrous potassium carbonate is often used to deprotonate the amine and drive the reaction .
- Solvent optimization : Polar aprotic solvents like acetonitrile or DMSO enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are conducted at room temperature or mild heating (40–60°C) to avoid side reactions like over-alkylation .
Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) and characterization by /-NMR and LC-MS are essential to confirm purity and structure .
Advanced Synthesis Challenges
Q. Q: How can researchers mitigate competing side reactions during the alkylation of morpholinoethylamine with 2,6-difluorobenzyl halides?
A: Competing N-alkylation vs. O-alkylation (if morpholine oxygen is reactive) can be minimized by:
- Steric hindrance : Use bulkier leaving groups (e.g., bromide over chloride) to favor N-alkylation .
- Protecting groups : Temporarily protect the morpholine oxygen with tert-butoxycarbonyl (Boc) groups, which are later cleaved under acidic conditions .
- Reaction monitoring : Track progress via TLC or in-situ FTIR to detect undesired intermediates early .
Structural Analysis & Crystallography
Q. Q: What crystallographic techniques are suitable for resolving the stereochemistry of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine derivatives?
A: Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps include:
- Crystallization : Grow crystals via slow evaporation in solvents like dichloromethane/hexane .
- Data collection : Use a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Analysis : Software like SHELX refines bond lengths/angles. For example, dihedral angles between the difluorobenzyl group and morpholine ring often exceed 80°, indicating significant torsional strain .
Biological Activity & Mechanism
Q. Q: What methodologies are used to study the biological interactions of this compound with neurological targets?
A:
- Receptor binding assays : Radioligand displacement assays (e.g., -epibatidine for nicotinic acetylcholine receptors) quantify affinity (K) .
- Functional assays : Electrophysiology (patch-clamp) measures ion channel modulation in neuronal cells .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidative metabolites (e.g., morpholine ring oxidation) .
Analytical Method Development
Q. Q: How can researchers resolve discrepancies in HPLC purity data for this compound across different labs?
A: Contradictions often arise from:
- Column variability : Use orthogonal columns (C18 vs. HILIC) to confirm retention times .
- Mobile phase pH : Adjust pH (2.5–6.5) to optimize separation of charged impurities (e.g., unreacted amines) .
- Standardization : Cross-validate with NMR purity (e.g., quantitative -NMR using 1,3,5-trimethoxybenzene as an internal standard) .
Data Contradiction & Reproducibility
Q. Q: How should researchers address conflicting reports on the compound’s COX-2 inhibitory activity?
A: Discrepancies may stem from:
- Assay conditions : Varying ATP concentrations in kinase assays can alter IC values. Standardize using commercial kits (e.g., CisBio) .
- Cell line differences : Use isogenic cell lines (e.g., HEK293T vs. CHO) to control for receptor expression levels .
- Structural analogs : Compare with derivatives lacking the difluorobenzyl group to isolate pharmacophore contributions .
Stability & Degradation Pathways
Q. Q: What accelerated stability studies are recommended for long-term storage of this compound?
A:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Degradation products : Identify via LC-HRMS; common pathways include hydrolysis of the morpholine ring or fluorobenzyl dehalogenation .
- Storage recommendations : Store at –20°C under argon in amber vials to prevent oxidation and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
